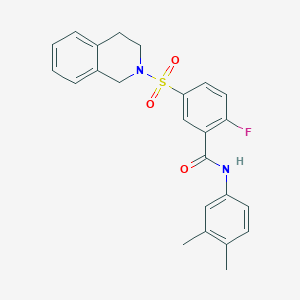
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a fascinating molecule known for its diverse applications. This compound combines the structural elements of sulfonamides, isoquinolines, and fluorobenzamides, leading to unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize this compound, various intermediates are combined through sequential reactions. The initial step typically involves the creation of the 3,4-dihydroisoquinoline derivative. This is followed by sulfonylation to incorporate the sulfonyl group. Finally, the fluorobenzamide derivative is attached through amide bond formation. Industrial Production Methods: On an industrial scale, the process is optimized to enhance yield and purity. Common strategies include automated, continuous flow systems to maintain optimal reaction conditions and efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation
The compound can undergo oxidation, especially on the isoquinoline ring, leading to quinoline derivatives.
Reduction
Reductive amination can modify the amine groups.
Substitution
Electrophilic aromatic substitution can occur on the benzamide ring. Common Reagents and Conditions Used: Oxidizing agents like m-chloroperbenzoic acid for oxidation; reducing agents such as sodium borohydride for reduction; and Lewis acids or halogenating agents for substitution reactions. Major Products Formed: The reactions yield quinoline derivatives, amine-modified products, or halogenated benzamides.
Applications De Recherche Scientifique
The compound has broad scientific research applications:
Chemistry
Used as a building block for more complex molecules.
Biology
Studied for its binding affinity to certain enzymes or receptors.
Medicine
Explored for potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Utilized in material science for developing advanced materials with specific properties.
Mécanisme D'action
The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. It can inhibit or activate certain pathways, leading to desired biological effects. For instance, it may inhibit an enzyme's active site by binding to a crucial residue, thus blocking the substrate's access.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide stands out due to the unique combination of its structural elements. Similar Compounds:
Sulfonamides
Known for their antimicrobial properties.
Isoquinolines
Studied for their pharmacological activities.
Fluorobenzamides
Utilized for their stability and bioactivity.
This compound's unique structure allows for a wide range of applications and interactions, making it a valuable subject of scientific research
Propriétés
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWQZXMXZUPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
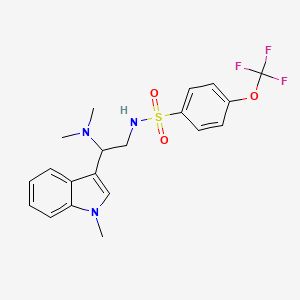
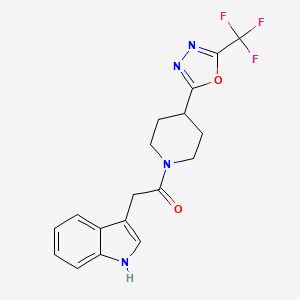
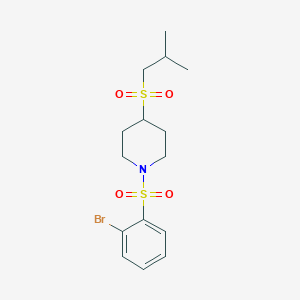
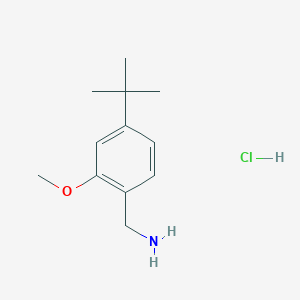
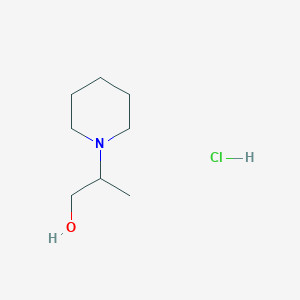
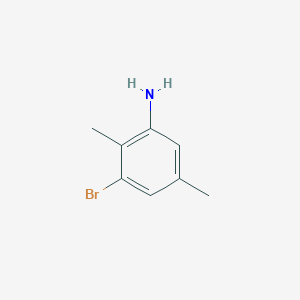
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2971209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2971211.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
